molecular formula C16H13ClFN3OS2 B2576868 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea CAS No. 1396565-07-3

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

Cat. No. B2576868
M. Wt: 381.87
InChI Key: WTEZKEMGTPKBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C16H13ClFN3OS2 and its molecular weight is 381.87. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antibacterial Activities

Urea derivatives have demonstrated significant biological activities, including antifungal and antibacterial effects. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas showed fungitoxic action against fungi like A. niger and F. oxyporum, indicating potential for agricultural and medicinal applications in combating fungal infections (Mishra, Singh, & Wahab, 2000). Additionally, novel urea and amide derivatives of 2-amino-4-phenylthiazole were synthesized and characterized for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential in antibiotic development (Zhang et al., 2017).

Plant Growth Regulation

Urea derivatives also play a crucial role in plant biology as synthetic compounds with cytokinin-like activity, influencing cell division and differentiation. Certain urea cytokinins have been used extensively in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009). This suggests potential agricultural applications of 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea in enhancing plant growth and productivity.

Chemical Synthesis and Molecular Structure

Urea derivatives are valuable in chemical synthesis and structural analysis. For example, the crystal structure of flufenoxuron, a benzoylurea pesticide, was determined to understand its interaction in the environment and with biological targets (Jeon et al., 2014). This highlights the importance of urea derivatives in designing environmentally friendly pesticides with specific action mechanisms.

Pharmacological Applications

In the pharmaceutical domain, urea derivatives have been explored for their central nervous system (CNS) activities, including anxiolytic and muscle-relaxant properties (Rasmussen et al., 1978). This indicates the potential of 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea and similar compounds in developing new therapeutic agents targeting the CNS.

Photo-degradation Studies

The photo-degradation behavior of thiazole-containing pharmaceutical compounds was studied to understand their stability and degradation products under light exposure (Wu, Hong, & Vogt, 2007). Such research is crucial for assessing the environmental impact and safe handling of chemical substances, including urea derivatives.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS2/c1-9-14(24-15(20-9)13-3-2-6-23-13)8-19-16(22)21-10-4-5-12(18)11(17)7-10/h2-7H,8H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEZKEMGTPKBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

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